molecular formula C13H17F2NO5S B2914181 2,4-difluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 2320684-23-7

2,4-difluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No. B2914181
CAS RN: 2320684-23-7
M. Wt: 337.34
InChI Key: NOBJDEXTMBQBFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases . If generated, an InChI string will also be generated and made available for searching . This information is only displayed if the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in databases for algorithms to generate a molecular structure .

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Quantum Yield : A study focused on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, highlighting its high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms. These properties make it a potential candidate for cancer treatment via photodynamic therapy due to its good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : Several studies have demonstrated that benzenesulfonamide derivatives act as potent inhibitors for various carbonic anhydrase isozymes, which are crucial for managing conditions like glaucoma, epilepsy, and altitude sickness. For instance, 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides showed high binding potency as inhibitors, with some compounds achieving subnanomolar range affinity towards certain isozymes (Dudutienė et al., 2013).

Cancer Research

  • Cytotoxic Activities : New derivatives of benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This suggests a pathway for developing new cancer therapeutics based on benzenesulfonamide chemistry (Gul et al., 2016).

Pain Management

  • Pathological Pain Model : A study on 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides explored their effects on a pathological pain model in mice, indicating potential for developing new pain management therapies. Some compounds demonstrated anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

properties

IUPAC Name

2,4-difluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO5S/c14-10-1-2-12(11(15)7-10)22(18,19)16-8-13(21-6-4-17)3-5-20-9-13/h1-2,7,16-17H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBJDEXTMBQBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

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